molecular formula C7H11N3O2 B8796025 2,6-Dimethoxy-5-methylpyrimidin-4-amine

2,6-Dimethoxy-5-methylpyrimidin-4-amine

Cat. No. B8796025
M. Wt: 169.18 g/mol
InChI Key: FIEQXPRWSYWHNU-UHFFFAOYSA-N
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Patent
US04741760

Procedure details

A mixture of 10.7 g (0.06 mol) of 5-methyl-4-amino-2,6-dichloropyrimidine, 100 ml of methanol and 22 g of 30% sodium methylate (0.122 mol) is allowed to react at 120° C. for 20 hours in an autoclave. After cooling, the grey reaction mixture is concentrated in vacuo; the residue is taken up in 70 ml of water, stirred and then filtered. The residue is washed with water, dried and recrystallised from carbon tetrachloride. There remain after drying 6.1 g of 4-amino-5-methyl-2,6-dimethoxypyrimidine as white crystals, which melt at 60° C. (yield=60% of theory).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([NH2:10])=[N:4][C:5](Cl)=[N:6][C:7]=1Cl.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[NH2:10][C:3]1[C:2]([CH3:1])=[C:7]([O:12][CH3:11])[N:6]=[C:5]([O:15][CH3:14])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CC=1C(=NC(=NC1Cl)Cl)N
Name
Quantity
22 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 120° C. for 20 hours in an autoclave
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the grey reaction mixture is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from carbon tetrachloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 6.1 g of 4-amino-5-methyl-2,6-dimethoxypyrimidine as white crystals, which
CUSTOM
Type
CUSTOM
Details
melt at 60° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=C1C)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.